2-(3-Phenylpropoxy)ethanol

Description

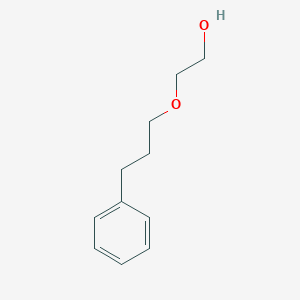

Structure

3D Structure

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2-(3-phenylpropoxy)ethanol |

InChI |

InChI=1S/C11H16O2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |

InChI Key |

ISJAYTHMCZZHOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCOCCO |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The Williamson ether synthesis involves nucleophilic substitution between an alkoxide ion and an alkyl halide. For 2-(3-phenylpropoxy)ethanol, this entails reacting 3-phenylpropyl bromide with the mono-deprotonated form of ethylene glycol. The alkoxide intermediate attacks the electrophilic carbon of the alkyl halide, forming the ether bond.

Key Steps :

-

Deprotonation : Ethylene glycol reacts with a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF, generating a mono-alkoxide.

-

Alkylation : 3-Phenylpropyl bromide undergoes SN₂ displacement with the alkoxide.

-

Workup : Neutralization, solvent evaporation, and purification via silica gel chromatography or distillation.

Optimization Parameters

-

Solvent : DMF enhances reaction kinetics due to its high polarity and ability to stabilize ionic intermediates.

-

Base : K₂CO₃ (2.2 equivalents) balances basicity and minimizes di-alkylation.

-

Temperature : 80°C accelerates the reaction without promoting elimination.

-

Molar Ratios : A 1:1.2 ratio of ethylene glycol to 3-phenylpropyl bromide suppresses di-substitution.

Example Protocol :

-

Combine ethylene glycol (10 mmol), K₂CO₃ (22 mmol), and DMF (20 mL).

-

Add 3-phenylpropyl bromide (12 mmol) dropwise at 80°C over 1 hour.

-

Stir for 12 hours, filter, and concentrate under reduced pressure.

-

Purify via column chromatography (ethyl acetate/hexane, 1:4) to isolate the product (yield: 85–90%).

Ethylene Oxide Ring-Opening

Reaction Design

This method leverages the nucleophilic ring-opening of ethylene oxide by 3-phenylpropanol under acidic or basic conditions. The alcohol attacks the less substituted carbon of the epoxide, yielding the ethoxy alcohol.

Acid-Catalyzed Pathway :

-

Mechanism : Protonation of ethylene oxide enhances electrophilicity, facilitating attack by 3-phenylpropanol.

Base-Catalyzed Pathway :

Challenges and Solutions

-

Safety : Ethylene oxide’s volatility and toxicity necessitate closed systems and scrubbing equipment.

-

Regioselectivity : Base conditions favor attack at the less hindered carbon, ensuring correct connectivity.

Typical Yield : 70–80% after distillation.

Grignard Reagent Approach

Synthesis via Epoxide Opening

3-Phenylpropyl magnesium bromide reacts with ethylene oxide to form the target compound. The Grignard reagent’s strong nucleophilicity drives epoxide ring-opening, followed by hydrolysis to yield the alcohol.

Procedure :

Limitations

-

Moisture Sensitivity : Requires anhydrous conditions.

-

Byproducts : Over-addition to ethylene oxide may form oligomers.

Protection/Deprotection Strategies

Mono-Protection of Ethylene Glycol

To circumvent di-alkylation, one hydroxyl group of ethylene glycol is protected (e.g., as a tert-butyldimethylsilyl ether), enabling selective alkylation.

Steps :

-

Protect ethylene glycol with TBDMS-Cl in imidazole/DMF.

-

Alkylate with 3-phenylpropyl bromide/K₂CO₃.

Advantage : Achieves >95% mono-alkylation.

Chemical Reactions Analysis

Esterification Reactions

The terminal hydroxyl group undergoes esterification with acyl chlorides or anhydrides. For example:

-

Reaction with benzoyl chloride in pyridine yields the corresponding benzoate ester .

-

Acetylation using acetic anhydride under catalytic acid conditions produces the acetate derivative.

Key Conditions :

Oxidation to Carboxylic Acids/Ketones

The ethanol moiety can be oxidized selectively:

| Oxidizing Agent | Product | Conditions | Source |

|---|---|---|---|

| KMnO₄ (acidic) | 2-(3-Phenylpropoxy)acetic acid | H₂SO₄, 100°C | |

| PCC | 2-(3-Phenylpropoxy)ethanal | CH₂Cl₂, RT |

Selectivity Notes :

-

Strong oxidizing agents (e.g., KMnO₄) favor carboxylic acid formation.

-

Mild agents (e.g., PCC) stop at the aldehyde stage.

Nucleophilic Substitution at the Ether Linkage

The phenylpropoxy group participates in ring-opening reactions under acidic or nucleophilic conditions:

-

Epoxide Formation : Treatment with POCl₃ in pyridine converts adjacent diols to epoxides via an E2 elimination mechanism .

-

Halogenation : Reaction with HBr/HCl in acetic acid cleaves the ether bond, yielding 3-phenylpropanol and bromo/chloroethanol derivatives .

Analytical and Stability Data

Scientific Research Applications

Pharmaceutical Applications

2-(3-Phenylpropoxy)ethanol has been studied for its interactions with various biological targets, leading to several promising pharmaceutical applications:

- Analgesic Properties : Research indicates that this compound interacts with opioid receptors, suggesting potential analgesic effects. Specifically, derivatives of this compound have shown activity against potassium channels, which may have implications for developing new pain management therapies.

- Immunosuppressive Effects : Some studies have explored its derivatives for their immunosuppressive properties, making them candidates for treating autoimmune diseases.

- Neurological Disorders : The compound has been investigated for its role in modulating neurotransmitter systems. This could lead to advancements in treatments for neurological disorders such as depression and anxiety.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the reaction of phenylpropanol with appropriate reagents to introduce the ethanol backbone. Variations in synthesis can yield different derivatives that may enhance or modify its biological activity .

Case Study 1: Pharmacological Testing

A study evaluated the binding affinity of various phenylpropoxyethylamines to sigma receptors. Results demonstrated that modifications to the alkyl chain increased selectivity and binding affinity, highlighting the potential for developing new therapeutic agents based on this compound .

Case Study 2: Interaction with Opioid Receptors

Research focused on ring-constrained phenylpropyloxyethylamines showed low affinity for opioid receptors but significant binding to sigma receptors. This finding suggests that structural modifications could lead to novel compounds with therapeutic potential in treating conditions related to opioid receptor activity .

Mechanism of Action

The mechanism of action of 2-(3-Phenylpropoxy)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenylpropoxy group can interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity: The phenylpropoxy chain in 2-(3-Phenylpropoxy)ethanol increases hydrophobicity compared to simpler derivatives like Ethanol, 2-phenoxy-. Branched ethers (e.g., 2-[3,3-di(propan-2-yloxy)propoxy]ethanol) further enhance lipophilicity due to isopropyl groups .

- Volatility: Ester derivatives like 2-Phenoxyethyl propionate exhibit lower polarity and higher volatility compared to glycol ethers, making them suitable for fragrances .

Research Findings and Trends

Recent studies emphasize the role of this compound in opioid receptor binding, with molecular modeling highlighting its phenylpropoxy chain’s contribution to receptor interaction . Comparatively, esterified derivatives (e.g., 2-Phenoxyethyl propionate) are gaining traction in green chemistry due to biodegradability .

Biological Activity

2-(3-Phenylpropoxy)ethanol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄O₂

- Functional Groups : Contains a hydroxyl (-OH) group, which classifies it as an alcohol, and a phenylpropoxy group that contributes to its biological activity.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Analgesic Properties : The compound has been studied for its interactions with opioid receptors, suggesting potential use as an analgesic. Studies have shown that derivatives of this compound can act as agonists at these receptors, providing pain relief effects similar to traditional opioids.

- Immunosuppressive Effects : There is evidence that this compound and its derivatives may modulate potassium channels, which could be beneficial in immunosuppressive therapies. This action is particularly relevant for conditions requiring the modulation of the immune response.

- Neurotransmitter Modulation : The compound has also been investigated for its role in neurotransmitter systems, indicating potential applications in treating neurological disorders such as depression and anxiety.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including the formation of the phenylpropoxy group attached to the ethanol backbone. The ability to modify this structure leads to various derivatives, each with unique biological activities.

Comparison of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(4-Phenylbutoxy)ethanol | Similar ether linkage but longer chain | Potentially different receptor activity |

| 5-(3-Phenylpropoxy)psoralen | Furocoumarin derivative | Exhibits phototoxicity and immunosuppressive effects |

| N,N-Diethyl-2-(3-phenylpropoxy)ethanamine | Amino derivative with stimulant properties | Potential bronchodilator effects |

This table illustrates the diversity within compounds related to this compound while highlighting its unique characteristics.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Opioid Receptor Interaction Study : A study conducted on various derivatives indicated that certain modifications enhance binding affinity to opioid receptors, leading to improved analgesic efficacy. This study utilized radioligand binding assays to quantify receptor interactions.

- Immunosuppressive Activity Research : Another research project focused on the effect of this compound on T-cell activation. Findings suggested that it could inhibit T-cell proliferation in vitro, supporting its potential use in autoimmune disease treatments.

Q & A

Basic: What are the common synthetic routes for preparing 2-(3-Phenylpropoxy)ethanol in laboratory settings?

Answer:

The compound is typically synthesized via alkylation reactions. For example, 2-(diallylamino)ethanol reacts with 1-bromo-3-phenylpropane in the presence of potassium hydroxide (KOH) to yield N,N-diallyl-2-(3-phenylpropoxy)ethanamine, achieving a 22% yield under reflux conditions . A generalized approach involves:

- Williamson ether synthesis : Reacting an alcohol (e.g., ethanol derivatives) with a 3-phenylpropyl halide using a base (e.g., KOH or NaH).

- Key reagents : 3-Phenylpropyl bromides/chlorides, polar aprotic solvents (e.g., DMF), and inert atmospheres to prevent side reactions.

| Reaction Parameters | Details |

|---|---|

| Yield | 22% (reported for analogous compound) |

| Base | KOH |

| Solvent | Not specified (likely polar aprotic) |

| Temperature | Reflux conditions |

Advanced: How can researchers optimize the low yield (22%) in alkylation reactions for 3-phenylpropoxy derivatives?

Answer:

Low yields may stem from steric hindrance, competing side reactions, or inefficient mixing. Optimization strategies include:

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.

- Microwave-assisted synthesis : Reduced reaction time and improved homogeneity.

- Solvent effects : Using DMSO or THF to stabilize intermediates.

- Computational modeling : Density Functional Theory (DFT) to identify transition states and optimize reaction pathways .

Basic: What analytical techniques confirm the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR (e.g., δ 1.8–2.2 ppm for propoxy CH groups) and C NMR for backbone confirmation .

- Mass Spectrometry (MS) : ESI-MS m/z 208.3 (calculated for CHO) .

- Infrared Spectroscopy (IR) : Peaks at ~1100 cm (C-O-C stretching) and ~3000 cm (aromatic C-H).

Advanced: How do steric and electronic effects of the 3-phenylpropoxy group influence reactivity?

Answer:

- Electronic effects : The phenyl group’s electron-withdrawing nature reduces nucleophilicity at the ether oxygen, slowing SN reactions.

- Steric effects : The bulky propyl chain impedes access to reactive sites, as seen in reduced alkylation efficiency .

- Comparative studies : Analogous phenoxyethanol derivatives exhibit higher reactivity due to smaller substituents .

Basic: What are the solubility characteristics of this compound?

Answer:

Predicted based on structural analogs (e.g., phenoxyethanol):

- High solubility : Polar aprotic solvents (DMF, DMSO).

- Moderate solubility : Alcohols (ethanol, methanol).

- Low solubility : Water (hydrophobic phenyl group dominates) .

Advanced: What strategies enhance the stability of this compound during storage?

Answer:

- Storage conditions : Inert atmosphere (N/Ar), desiccants, and amber glass to prevent photodegradation.

- Stabilizers : Antioxidants (e.g., BHT at 0.1% w/w) to inhibit oxidation .

- Temperature : Store at 2–8°C for long-term stability.

Basic: What safety precautions are necessary for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation.

- Emergency measures : Immediate rinsing with water for eye/skin contact (per SDS guidelines for related compounds) .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

- Molecular docking : Simulate interactions with target proteins (e.g., opioid receptors, based on structural analogs) .

- QSAR models : Correlate substituent effects (e.g., logP, polar surface area) with bioavailability.

- ADMET prediction : Tools like SwissADME to assess toxicity and metabolic pathways.

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

- Gas Chromatography (GC) : Modified USP methods for phenoxyethanol derivatives, using capillary columns (e.g., DB-5) and FID detection .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.

Advanced: How can researchers address contradictions in reported spectral data for 3-phenylpropoxy derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.